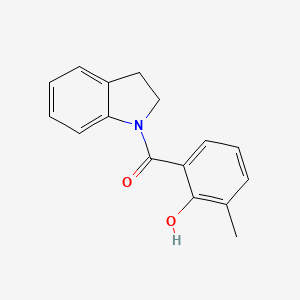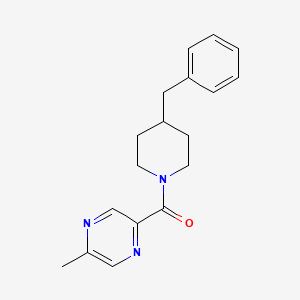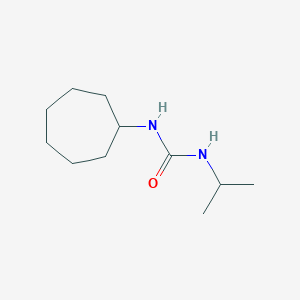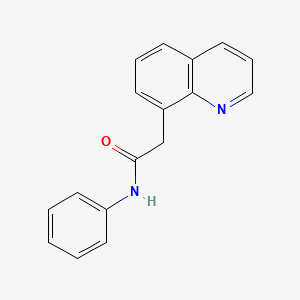
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone, also known as CPI-7, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. In
Mechanism of Action
The exact mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, studies have suggested that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone.
Biochemical and Physiological Effects:
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone can increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to decrease the levels of stress hormones, such as corticosterone, in animal models. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have a beneficial effect on the stress response system.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is its high purity, which makes it an ideal compound for scientific research. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a relatively low toxicity profile in animal models. However, one limitation of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is that it has a relatively short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. One potential direction is to investigate the long-term effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone on neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. Finally, research is needed to determine the potential therapeutic applications of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone in humans.
Conclusion:
In conclusion, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is a small molecule compound that has gained significant attention in the field of neuroscience research. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward, and its high purity makes it an ideal compound for scientific research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. Further research is needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone and its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone involves the reaction of (4-cyclopentylpiperazin-1-yl)methanamine with 1H-indazole-7-carboxylic acid chloride. This reaction yields (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone as a white solid with a purity of over 98%. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment. The high purity of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone makes it an ideal compound for scientific research.
Scientific Research Applications
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has anxiolytic and antidepressant effects in animal models. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have potential therapeutic applications for various neurological disorders.
properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(15-7-3-4-13-12-18-19-16(13)15)21-10-8-20(9-11-21)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNWTCCRMLKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)







